10-Bromopropyl-2-cyano Phenothiazine
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Overview
Description
10-Bromopropyl-2-cyano Phenothiazine: is a chemical compound with the molecular formula C16H13BrN2S and a molecular weight of 345.26 g/mol . It is an intermediate in the preparation of Pericyazine, a phenothiazine derivative used in the treatment of psychiatric disorders. The compound is characterized by the presence of a bromopropyl group and a cyano group attached to the phenothiazine core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromopropyl-2-cyano Phenothiazine typically involves the bromination of 2-cyano phenothiazine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 10-Bromopropyl-2-cyano Phenothiazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrophenothiazines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers are formed.
Oxidation Products: Sulfoxides or sulfones are the major products.
Reduction Products: Dihydrophenothiazines are formed upon reduction.
Scientific Research Applications
10-Bromopropyl-2-cyano Phenothiazine has a wide range of applications in scientific research, including:
Chemistry:
Building Block: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology:
Biological Probes: It is used as a probe to study biological processes and interactions at the molecular level.
Medicine:
Drug Development: The compound is an intermediate in the synthesis of Pericyazine, which is used to treat psychiatric disorders.
Industry:
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 10-Bromopropyl-2-cyano Phenothiazine is primarily related to its role as an intermediate in the synthesis of Pericyazine. Pericyazine exerts its effects by antagonizing central dopamine (D2) receptors, serotonin receptors, histamine receptors, muscarinic M1 receptors, and peripheral alpha 1 and alpha 2 receptors . This antagonism leads to a reduction in psychotic symptoms and has sedative effects .
Comparison with Similar Compounds
Pericyazine: A phenothiazine derivative used in the treatment of psychiatric disorders.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Fluphenazine: A phenothiazine derivative used to treat schizophrenia.
Uniqueness: 10-Bromopropyl-2-cyano Phenothiazine is unique due to the presence of both a bromopropyl group and a cyano group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and materials.
Properties
IUPAC Name |
10-(3-bromopropyl)phenothiazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-8-3-9-19-13-4-1-2-5-15(13)20-16-7-6-12(11-18)10-14(16)19/h1-2,4-7,10H,3,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLGMOZNMBUEHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C#N)CCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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